

Spectroscopic Analysis of 3-Formylbenzenesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Formylbenzenesulfonyl chloride

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Disclaimer: Experimental spectroscopic data for **3-Formylbenzenesulfonyl chloride** is not readily available in public databases. The data presented in this guide is predicted based on established principles of spectroscopy and analysis of analogous compounds. This document serves as a reference for the expected spectral characteristics of the compound.

Introduction

3-Formylbenzenesulfonyl chloride is a bifunctional organic compound containing both a reactive sulfonyl chloride group and a formyl (aldehyde) group. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The sulfonyl chloride moiety can readily react with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonates, while the aldehyde group can participate in a wide range of reactions, including reductive amination, Wittig reactions, and aldol condensations.

Accurate characterization of **3-Formylbenzenesulfonyl chloride** is crucial for its effective use in research and development. This technical guide provides an in-depth overview of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Formylbenzenesulfonyl chloride**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **3-Formylbenzenesulfonyl Chloride** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.1	s	1H	Aldehyde proton (-CHO)
~8.4	t	1H	Aromatic proton (H-2)
~8.2	dt	1H	Aromatic proton (H-4 or H-6)
~8.1	dt	1H	Aromatic proton (H-6 or H-4)
~7.8	t	1H	Aromatic proton (H-5)

Table 2: Predicted ^{13}C NMR Data for **3-Formylbenzenesulfonyl Chloride** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~190	Aldehyde carbon (-CHO)
~145	Aromatic carbon (C-1, attached to SO ₂ Cl)
~138	Aromatic carbon (C-3, attached to CHO)
~135	Aromatic carbon (C-5)
~132	Aromatic carbon (C-6)
~130	Aromatic carbon (C-4)
~128	Aromatic carbon (C-2)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-Formylbenzenesulfonyl Chloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi doublet)
~1710	Strong	Aldehyde C=O stretch
~1600, ~1475	Medium-Weak	Aromatic C=C stretch
~1380	Strong	Asymmetric SO ₂ stretch
~1180	Strong	Symmetric SO ₂ stretch
~800-700	Strong	Aromatic C-H out-of-plane bend
~600	Medium	C-S stretch
~550	Medium	S-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **3-Formylbenzenesulfonyl Chloride**

m/z	Proposed Fragment
204/206	[M] ⁺ , Molecular ion (with ³⁵ Cl/ ³⁷ Cl isotopes)
175	[M - CHO] ⁺
169	[M - Cl] ⁺
141	[M - SO ₂] ⁺
105	[C ₆ H ₄ CHO] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a solid organic compound like **3-Formylbenzenesulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[\[1\]](#)
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the sample.[\[1\]](#)
 - Gently agitate the vial to ensure complete dissolution. If solids persist, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[\[2\]](#)
 - Cap the NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, which results in sharp spectral lines.
- Acquire the ^1H NMR spectrum. Typically, a single scan is sufficient for a sample of this concentration.^[3]
- For ^{13}C NMR, multiple scans will be necessary to achieve a good signal-to-noise ratio.
- Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl_3 in ^1H NMR).

Infrared (IR) Spectroscopy

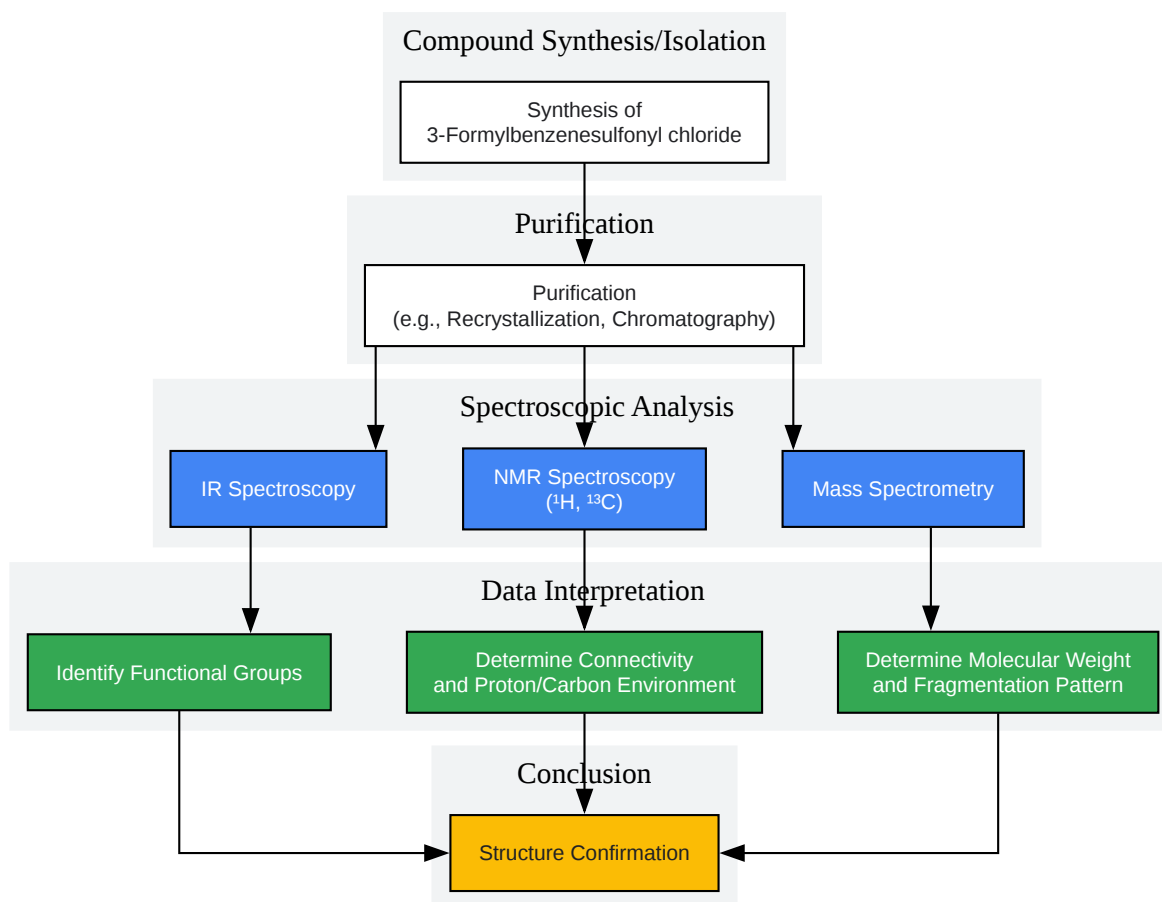
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.^[4]
 - Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
 - Using a pipette, apply a drop of the solution to the center of the salt plate.^[4]
 - Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.^[4]
- Data Acquisition:
 - Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction:
 - For a solid sample, a direct insertion probe or a suitable ionization technique that can handle solids is used. Electron Ionization (EI) is a common method.
 - A small amount of the sample is placed in a capillary tube at the end of the probe.
- Data Acquisition:
 - The sample is introduced into the high-vacuum source of the mass spectrometer.^[5]
 - In EI, the sample is vaporized by heating and then bombarded with a high-energy electron beam (typically 70 eV).^[5]
 - This causes the molecules to ionize and fragment.
 - The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).^[6]
 - A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or isolated compound.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

This comprehensive spectroscopic analysis provides a detailed electronic and structural fingerprint of **3-Formylbenzenesulfonyl chloride**, which is indispensable for its quality control and for understanding its reactivity in various chemical transformations.

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